molecular formula C27H26N8O2 B3203177 2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 1021229-70-8

2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B3203177
CAS No.: 1021229-70-8
M. Wt: 494.5 g/mol
InChI Key: TXIDCYFMQFWTMY-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-2-oxo-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a phenylpiperazine moiety and an indole-acetamide side chain. The indole group contributes to interactions with biological targets such as serotonin receptors, while the phenylpiperazine moiety enhances solubility and binding affinity to central nervous system (CNS) targets .

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N8O2/c36-24(21-16-29-23-9-5-4-8-20(21)23)27(37)28-10-11-35-26-22(17-32-35)25(30-18-31-26)34-14-12-33(13-15-34)19-6-2-1-3-7-19/h1-9,16-18,29H,10-15H2,(H,28,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIDCYFMQFWTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C(=O)C5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure suggests a multifaceted mechanism of action, particularly in the fields of oncology and neurology. This article reviews its biological activities based on recent studies and findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C25H28N6O2C_{25}H_{28}N_{6}O_{2}

It features an indole moiety, a piperazine group, and a pyrazolo[3,4-d]pyrimidine framework, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown promising results in inhibiting tumor cell proliferation.

Table 1: Anticancer Activity of Pyrazolo Derivatives

CompoundIC50 (μM)Target Cell LineMechanism of Action
Compound A0.067HCT116Aurora-A kinase inhibition
Compound B0.30HUVECVEGF-induced proliferation inhibition
Compound C0.95NCIH460Induction of autophagy

These findings suggest that the incorporation of indole and piperazine derivatives can enhance the anticancer efficacy of the parent compound.

Neuropharmacological Effects

The presence of the piperazine moiety in This compound may also confer neuropharmacological effects. Piperazine derivatives are noted for their activity at serotonin receptors, which are critical in mood regulation and anxiety disorders.

A study highlighted that piperazine-containing compounds can act as antagonists at serotonin receptors, potentially leading to anxiolytic effects. The specific interactions with these receptors could be further elucidated through binding affinity assays.

Study on Antitumor Activity

In a recent study published in Molecules, researchers synthesized a series of pyrazolo derivatives and evaluated their cytotoxicity against various cancer cell lines. One notable finding was that a derivative with structural similarities to This compound displayed significant apoptosis induction in A549 lung cancer cells with an IC50 value of 49.85 μM .

Mechanistic Insights

Another investigation focused on the mechanism by which these compounds exert their anticancer effects. It was determined that they induce cell cycle arrest and apoptosis through the activation of caspase pathways, suggesting a robust mechanism for tumor suppression.

Comparison with Similar Compounds

Key Observations :

  • Pyrazolo[3,4-d]pyrimidine Core : Present in both the target compound and Example 83 (), this scaffold is associated with kinase inhibition and antitumor activity .
  • Phenylpiperazine Group : Found in the target compound and azetidione derivatives (), this group improves solubility and CNS penetration .
  • Indole Motifs : The indole-3-yl group in the target compound differs from indole-2-carbonyl in , which targets serotonin receptors .

Key Observations :

  • Low yields (19–30%) in pyrazolo-pyrimidine analogs (–2) suggest steric hindrance from bulky substituents.
  • The target compound’s synthesis would likely require multi-step reactions, including Suzuki coupling for the pyrazolo-pyrimidine core and amide bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

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